5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyrrole derivative with a suitable pyridine precursor, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups, using reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Organolithium reagents in tetrahydrofuran (THF) or Grignard reagents in ether.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs with various functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Uniqueness
5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H5BrN2O3 |
---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
5-bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O3/c9-4-1-3-2-5(12)10-7(3)11-6(4)8(13)14/h1H,2H2,(H,13,14)(H,10,11,12) |
InChI Key |
UACMRBKETZWQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(N=C2NC1=O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.